molecular formula C8H5F2IO B14850894 2,3-Difluoro-6-iodo-phenylacetaldehyde

2,3-Difluoro-6-iodo-phenylacetaldehyde

Cat. No.: B14850894
M. Wt: 282.03 g/mol
InChI Key: POKKFVDISQEGEI-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-iodo-phenylacetaldehyde is an organic compound with the molecular formula C8H5F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenyl ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-iodo-phenylacetaldehyde typically involves the iodination of a difluorophenylacetaldehyde precursor

Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,3-Difluoro-6-iodo-benzoic acid.

    Reduction: Formation of 2,3-Difluoro-6-iodo-phenylethanol.

    Substitution: Formation of various substituted phenylacetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-6-iodo-phenylacetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-iodo-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or enzyme activity. The presence of fluorine and iodine atoms may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 2,3-Difluoro-phenylacetaldehyde
  • 2,3-Difluoro-6-bromo-phenylacetaldehyde
  • 2,3-Difluoro-6-chloro-phenylacetaldehyde

Comparison: 2,3-Difluoro-6-iodo-phenylacetaldehyde is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and potential applications. Compared to its bromine and chlorine analogs, the iodine derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial purposes.

Properties

Molecular Formula

C8H5F2IO

Molecular Weight

282.03 g/mol

IUPAC Name

2-(2,3-difluoro-6-iodophenyl)acetaldehyde

InChI

InChI=1S/C8H5F2IO/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2,4H,3H2

InChI Key

POKKFVDISQEGEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)CC=O)I

Origin of Product

United States

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